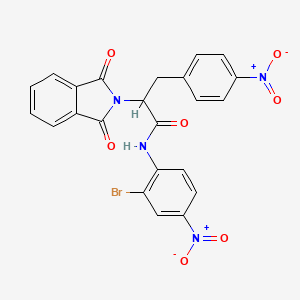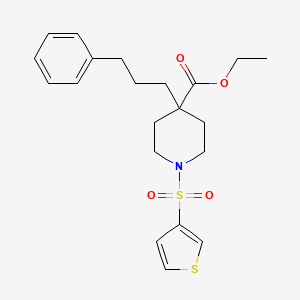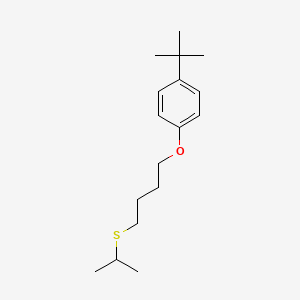![molecular formula C19H24O3 B4926897 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4926897.png)
2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene is an organic compound with a complex structure It consists of a benzene ring substituted with two methyl groups and a propoxy chain linked to an ethoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene can be achieved through a multi-step process involving the following key steps:
Formation of the Ethoxyphenoxy Intermediate: This involves the reaction of 3-ethoxyphenol with an appropriate halogenated propyl compound under basic conditions to form the ethoxyphenoxypropyl intermediate.
Coupling with Dimethylbenzene: The intermediate is then coupled with 1,4-dimethylbenzene using a suitable catalyst, such as palladium, in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and interaction dynamics are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene
- 1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene
Uniqueness
2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring and the presence of both ethoxy and propoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-4-20-17-7-5-8-18(14-17)21-11-6-12-22-19-13-15(2)9-10-16(19)3/h5,7-10,13-14H,4,6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNQSQBMCDUNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazol-2-ium-5-amine;iodide](/img/structure/B4926815.png)

![N-[2-(benzylthio)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4926824.png)
![2-(2,4-DICHLORO-6-METHYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B4926845.png)

![N~2~-(2-chloro-6-fluorobenzyl)-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4926859.png)
![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline](/img/structure/B4926874.png)
![(5E)-5-[[2-[3-(2,5-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4926881.png)


![6-{[(2-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4926895.png)
![3-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4926905.png)
![4-butoxy-N-[(E)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B4926913.png)
![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B4926926.png)
